molecular formula C18H19N3O2S2 B2593636 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1020980-06-6

2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2593636
CAS RN: 1020980-06-6
M. Wt: 373.49
InChI Key: BNJZHHVULJWJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves several steps. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has been explored in various synthetic chemistry studies. For example, research by Fadda et al. (2017) involved the synthesis of heterocycles incorporating a thiadiazole moiety, which are derivatives related to this compound, for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, Janardhan et al. (2014) demonstrated the use of similar compounds as electrophilic building blocks in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan et al., 2014).

Biological and Pharmacological Activities

While your request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with a similar structure have been studied for various biological activities. For instance, research has explored their potential as antimicrobial agents, as indicated by Fahim and Ismael (2019), who studied the antimicrobial activity of related sulphonamide derivatives (Fahim & Ismael, 2019). Moreover, Devi et al. (2022) investigated benzimidazole derivatives, structurally akin to your compound, for their antibacterial and antifungal properties (Devi et al., 2022).

Structural Analysis and Crystallography

The structural and crystallographic properties of related compounds have been a subject of interest. Subasri et al. (2016) analyzed the crystal structures of similar acetamide derivatives, providing insight into the molecular conformation and stability of these compounds (Subasri et al., 2016).

Future Directions

The future directions for research on “2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” and related compounds could involve further exploration of their potential as purine antagonists , as well as investigation into their potential biological activities.

properties

IUPAC Name

2-benzylsulfanyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11-16(17(23)21-12(2)13(3)25-18(21)19-11)20-15(22)10-24-9-14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJZHHVULJWJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.